molecular formula C11H9F3O3 B8683747 benzyl4,4,4-trifluoro-3-oxobutanoate

benzyl4,4,4-trifluoro-3-oxobutanoate

Cat. No. B8683747
M. Wt: 246.18 g/mol
InChI Key: WMVBJZJEKKTDBW-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (17.0 g, 92.3 mmol) in toluene (80 mL) was added benzylalcohol (11.4 mL, 109.6 mmol). The mixture was stirred at 120° C. by using Dean-Stark for 5 h, and then the reaction mixture was cooled to 0° C. Drying the solution under high vacuum yielded compound D1-3 (21.2 g, quant.) as a colorless oil, which was used to the next step without further purification.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].C(O)[C:14]1[CH:19]=[CH:18]C=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[F:1][C:2]([F:11])([F:12])[C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][C:9]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1)=[O:6]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
Drying the solution under high vacuum
CUSTOM
Type
CUSTOM
Details
yielded compound D1-3 (21.2 g, quant.) as a colorless oil, which
CUSTOM
Type
CUSTOM
Details
was used to the next step without further purification

Outcomes

Product
Name
Type
Smiles
FC(C(CC(=O)OCC1=CC=CC=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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